Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate

Description

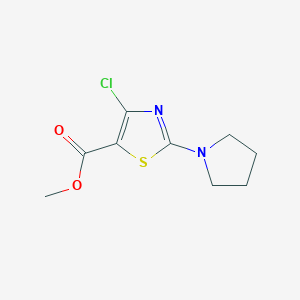

Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate (CAS No. 1183743-41-0) is a heterocyclic compound with the molecular formula C₉H₁₁ClN₂O₂S and a molecular weight of 246.71 g/mol . Structurally, it consists of a thiazole core substituted with a chlorine atom at position 4, a pyrrolidin-1-yl group at position 2, and a methyl ester at position 3. This compound is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules and the versatility of its substituents for derivatization.

Properties

IUPAC Name |

methyl 4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXAXTXDCQTMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N2CCCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloro-2-aminothiazole and pyrrolidine.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require the use of solvents like dichloromethane or tetrahydrofuran. The reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the thiazole ring.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Products where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The carboxylic acid derivative of the compound.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the chemical industry, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.

Mechanism of Action

The exact mechanism of action of methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyrrolidine rings suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of Methyl 4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxylate can be compared to related thiazole and pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Reactivity and Stability :

- The chlorine atom at position 4 in the parent compound and analogs (e.g., IIIa, IIIb) contributes to electrophilic character, facilitating cross-coupling reactions .

- Replacing the methyl ester with an aldehyde (IIIa, IIIb) significantly alters reactivity, enabling condensation reactions for scaffold diversification .

- Morpholine substitution (IIIb) versus pyrrolidine increases the melting point (200°C vs. 118°C) due to enhanced intermolecular hydrogen bonding .

Impact of Heterocyclic Modifications: Trifluoromethyl groups (e.g., in ) improve metabolic stability and lipophilicity, critical for pharmacokinetic optimization. Amino-substituted analogs () exhibit enhanced nucleophilicity, making them intermediates for further derivatization (e.g., amide bond formation).

Synthetic Efficiency :

Biological Activity

Methyl 4-chloro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate (CAS: 1183743-41-0) is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis routes, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound features a thiazole ring , a pyrrolidine moiety , and a carboxylate functional group . The presence of chlorine in the thiazole ring is significant as it is known to enhance biological activity by influencing molecular interactions with various biological targets.

Key Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂OS |

| Molecular Weight | 216.688 g/mol |

| Boiling Point | 354.9 ± 45.0 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| CAS Number | 1183743-41-0 |

Antiviral Properties

Research indicates that this compound exhibits significant activity as an inhibitor of retroviral proteases , which are essential enzymes in the life cycle of retroviruses such as HIV. This inhibitory action positions it as a candidate for antiviral therapies, particularly in the context of HIV treatment.

Synthesis Routes

Several synthetic methods have been developed for producing this compound. These methods allow for modifications that can optimize its biological properties:

- Base-Catalyzed Reactions : Utilizing bases to facilitate nucleophilic attacks on electrophilic centers within the molecule.

- Condensation Reactions : Combining thiazole derivatives with pyrrolidine under controlled conditions to achieve desired structural configurations.

- Functional Group Modifications : Altering substituents on the thiazole ring to enhance biological activity or selectivity.

Study on Retroviral Inhibition

A study highlighted the compound's ability to inhibit HIV protease effectively, demonstrating a significant reduction in viral replication in vitro. The mechanism of action was attributed to its binding affinity for the active site of the protease enzyme, preventing substrate cleavage necessary for viral maturation.

Comparative Analysis with Analog Compounds

A comparative study evaluated this compound against structurally similar compounds:

| Compound Name | Inhibition Activity (IC₅₀) |

|---|---|

| Methyl 4-fluoro-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate | Moderate |

| Methyl 4-bromo-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate | High |

| Ethyl 4-methyl-2-(pyrrolidin-1-YL)-1,3-thiazole-5-carboxylate | Low |

This table illustrates that while methyl 4-chloro substitution enhances biological activity compared to other halogenated analogs, further optimization may be necessary for improved efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.